Properties of 1-(2,4-dichlorophenyl)ethylamine derivatives
Properties of 1-(2,4-dichlorophenyl)ethylamine derivatives
An In-depth Technical Guide to the Properties of 1-(2,4-dichlorophenyl)ethylamine Derivatives
Authored by a Senior Application Scientist
Introduction
The 1-(2,4-dichlorophenyl)ethylamine scaffold is a cornerstone in modern medicinal and agricultural chemistry. Its rigid dichlorophenyl group, combined with a chiral ethylamine side chain, provides a versatile platform for designing molecules with specific biological activities. The strategic placement of chlorine atoms on the phenyl ring often enhances the lipophilicity and metabolic stability of the resulting derivatives, making them effective candidates for agrochemicals and pharmaceuticals.[1] This guide offers a comprehensive exploration of the synthesis, physicochemical properties, biological activities, and analytical characterization of this important class of compounds, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The parent compound, 1-(2,4-dichlorophenyl)ethylamine, is a colorless to light yellow liquid under standard conditions. Its fundamental properties, along with those of the related 2-(2,4-dichlorophenyl)ethylamine, are summarized below. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding the pharmacokinetic profiles of its derivatives.
| Property | 1-(2,4-dichlorophenyl)ethylamine | 2-(2,4-dichlorophenyl)ethylamine |
| IUPAC Name | 1-(2,4-dichlorophenyl)ethan-1-amine | 2-(2,4-dichlorophenyl)ethanamine |
| CAS Number | 89981-75-9[2] | 52516-13-9[3][4] |
| Molecular Formula | C₈H₉Cl₂N[2] | C₈H₉Cl₂N[5] |
| Molecular Weight | 190.07 g/mol [2] | 190.07 g/mol [5] |
| Boiling Point | 75-76 °C at 0.04 mm Hg[3][4] | Not specified |
| Density | 1.26 g/mL at 25 °C[3][4] | Not specified |
| Refractive Index | n20/D 1.5651[3][4] | Not specified |
| pKa | 9.21 (Predicted)[4] | Not specified |
| Appearance | Clear colorless to yellow liquid[4] | Not specified |
Synthesis of 1-(2,4-dichlorophenyl)ethylamine Derivatives
The synthesis of 1-(2,4-dichlorophenyl)ethylamine derivatives can be achieved through various routes, often starting from commercially available precursors like 2,4-dichlorobenzaldehyde or 2,4-dichlorophenylacetonitrile.[4] The choice of synthetic pathway depends on the desired final structure, particularly the substitutions on the ethylamine moiety.
General Synthetic Workflow
A common approach involves the formation of the core ethylamine structure followed by derivatization. This can be visualized in the following workflow:
Caption: General synthetic workflow for 1-(2,4-dichlorophenyl)ethylamine derivatives.
Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol
This derivative is a key intermediate for several antifungal agents.[6][7] The following protocol is adapted from a patented synthetic method.[7]
Objective: To synthesize 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol from 2-chloro-1-(2,4-dichlorophenyl)ethanol and imidazole.
Materials:
-
2-chloro-1-(2,4-dichlorophenyl)ethanol
-
Imidazole
-
Dimethylformamide (DMF)
-
Sodium hydroxide (caustic soda flakes)
-
Polyethylene glycol 600 (PEG600)
-
Toluene
Procedure:
-
In a reaction vessel, add DMF, imidazole, caustic soda flakes, and PEG600. Mix thoroughly.
-
Slowly heat the mixture to 110-115 °C and maintain this temperature for 1 hour. This step facilitates the formation of the imidazolate anion.
-
Cool the reaction mixture to 50-55 °C.
-
Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF.
-
Slowly add the DMF solution of the chloro-ethanol derivative to the reaction mixture while stirring, maintaining the temperature between 50-55 °C. The imidazolate anion acts as a nucleophile, displacing the chloride.
-
After the addition is complete, maintain the temperature for 1 hour.
-
Heat the mixture to 110-115 °C and allow the reaction to proceed for 4 hours.
-
Cool the mixture to 60 °C and add water to precipitate the crude product.
-
Continue cooling to room temperature and collect the crude product by filtration.
-
Dry the crude product and recrystallize from toluene to obtain the pure 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol.
Pharmacological and Biological Activities
Derivatives of 1-(2,4-dichlorophenyl)ethylamine have been investigated for a range of biological activities, with antifungal and central nervous system applications being the most prominent.
Antifungal Activity
Many potent antifungal agents, such as miconazole, econazole, and ketoconazole, contain the 1-(2,4-dichlorophenyl)ethyl moiety.[3] These compounds belong to the azole class of antifungals and function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts the membrane's integrity, leading to fungal cell death.[8][9]
Caption: Mechanism of action for azole antifungal derivatives.
The broad-spectrum activity of these derivatives makes them effective against a variety of fungal pathogens.[10][11]
Antidepressant and Neurological Applications
Certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including those with a dichlorophenyl group, have been studied for their potential as antidepressants.[12] These compounds can inhibit the reuptake of neurotransmitters like norepinephrine (NE) and serotonin (5-HT) in the brain, a common mechanism for many antidepressant drugs.[12] For instance, the compound 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol has shown activity in preclinical models.[12]
Other Biological Activities
The dichlorophenyl moiety is a common feature in molecules with a wide range of biological activities. Derivatives have been explored for:
-
Anti-inflammatory properties: Some dichlorophenyl hydrazone derivatives have demonstrated significant anti-inflammatory activity.[13]
-
Agricultural applications: (2,4-Dichlorophenyl)ethylamine is used as an intermediate in the synthesis of herbicides and pesticides.[1]
Analytical Characterization and Quality Control
Ensuring the purity and correct stereochemistry of 1-(2,4-dichlorophenyl)ethylamine derivatives is critical, especially for pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Workflow
A standard workflow for the characterization of these derivatives involves initial purity assessment, followed by structural confirmation and chiral analysis if applicable.
Caption: Analytical workflow for derivative characterization.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of non-volatile derivatives.[14]
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
Procedure:
-
Prepare a sample solution by dissolving an accurately weighed amount of the derivative in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the sample into the HPLC system.
-
Run a gradient elution to separate the main component from any impurities.
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
Chiral Separation of Enantiomers
Since 1-(2,4-dichlorophenyl)ethylamine is chiral, separating its enantiomers is often necessary, as different enantiomers can have different biological activities.[15][16] High-performance liquid chromatography with a chiral stationary phase (CSP) is the most common method.[17][18]
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak AD, Chiralcel OD).[15]
-
Mobile Phase (Normal Phase): A mixture of hexane and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic modifier to improve peak shape.
Procedure:
-
Prepare a solution of the racemic derivative in the mobile phase.
-
Inject the sample into the HPLC system.
-
The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and thus separation.
-
The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
Conclusion
The 1-(2,4-dichlorophenyl)ethylamine framework is a privileged scaffold in the development of biologically active compounds. Its derivatives have found significant applications as antifungal agents, with potential uses in treating depression and in agriculture. A thorough understanding of their synthesis, properties, and analytical characterization is essential for leveraging their full potential in research and development. The methodologies and insights provided in this guide serve as a foundational resource for scientists working with this versatile class of molecules.
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